molecular formula C11H14N4O B14870779 N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine

Cat. No.: B14870779
M. Wt: 218.26 g/mol
InChI Key: FJJSCYKUHPUJKJ-UHFFFAOYSA-N
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Description

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine typically involves the reaction of 5-methyl-1,2,4-oxadiazole with pyridine derivatives under specific conditions. One common method involves the use of acetamide at high temperatures (around 180°C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine can undergo various chemical reactions, including:

Scientific Research Applications

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)ethanamine can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethyl]ethanamine

InChI

InChI=1S/C11H14N4O/c1-3-13-10(9-5-4-6-12-7-9)11-14-8(2)16-15-11/h4-7,10,13H,3H2,1-2H3

InChI Key

FJJSCYKUHPUJKJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=NOC(=N2)C

Origin of Product

United States

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